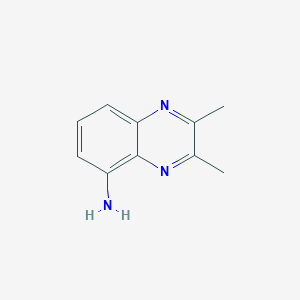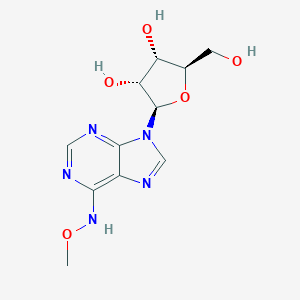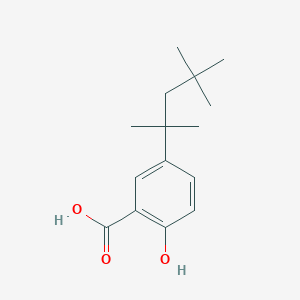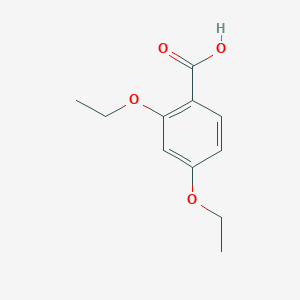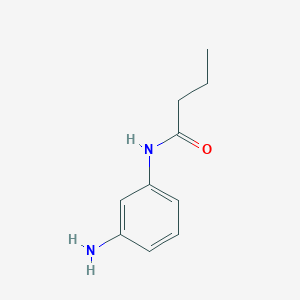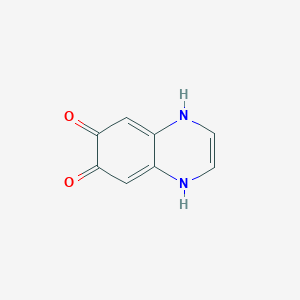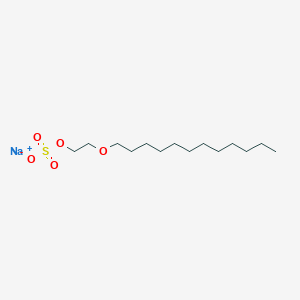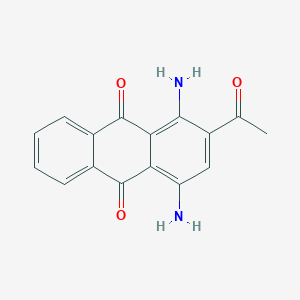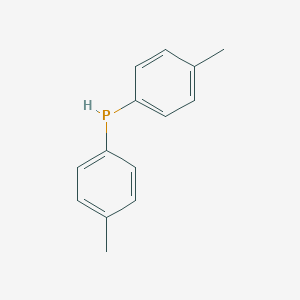
二对甲苯基膦
描述
Di-p-tolylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two p-tolyl groups attached to a central phosphorus atom. This compound is widely used in organic synthesis and as a ligand in coordination chemistry due to its ability to stabilize metal complexes.
科学研究应用
Di-p-tolylphosphine is utilized in various scientific research applications:
Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Di-p-tolylphosphine derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Di-p-tolylphosphine is a type of tertiary phosphine . Tertiary phosphines are often used as ligands in transition metal catalysis and organocatalysis . Therefore, the primary targets of Di-p-tolylphosphine are likely to be transition metals in various catalytic processes.
Mode of Action
The mode of action of Di-p-tolylphosphine involves its interaction with transition metals to form complexes . These complexes can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products .
Biochemical Pathways
They are involved in various synthetic approaches to new phosphines .
Result of Action
The result of Di-p-tolylphosphine’s action is the facilitation of various catalytic reactions . By forming complexes with transition metals, Di-p-tolylphosphine can help to accelerate these reactions and increase their efficiency .
Action Environment
The action, efficacy, and stability of Di-p-tolylphosphine are likely to be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific transition metal with which the Di-p-tolylphosphine is interacting .
准备方法
Synthetic Routes and Reaction Conditions: Di-p-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction can be represented as follows: [ \text{3 C}{7}\text{H}{7}\text{MgBr} + \text{PCl}{3} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{2 MgBrCl} ] [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PCl} + \text{H}{2}\text{O} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, di-p-tolylphosphine is often produced using large-scale batch reactors. The process typically involves the use of p-tolyl chloride and a phosphorus source under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
-
Oxidation: Di-p-tolylphosphine can undergo oxidation to form di-p-tolylphosphine oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{H}{2}\text{O}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}{2}\text{P(O)H} + \text{H}_{2}\text{O} ]
-
Substitution: It can participate in substitution reactions where the p-tolyl groups are replaced by other functional groups. For example, reaction with halogens can produce halogenated derivatives. [ \text{(C}{7}\text{H}{7}\text{)}{2}\text{PH} + \text{Cl}{2} \rightarrow \text{(C}{7}\text{H}{7}\text{)}_{2}\text{PCl} + \text{HCl} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation: Di-p-tolylphosphine oxide.
Substitution: Halogenated di-p-tolylphosphine derivatives.
相似化合物的比较
Triphenylphosphine: Another widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tri-p-tolylphosphine: Similar to di-p-tolylphosphine but with three p-tolyl groups.
Diphenyl-p-tolylphosphine: Contains two phenyl groups and one p-tolyl group.
Uniqueness of Di-p-tolylphosphine: Di-p-tolylphosphine is unique due to its specific electronic and steric properties imparted by the p-tolyl groups. These properties make it particularly effective in stabilizing certain metal complexes and enhancing their catalytic activity. Its balance of steric bulk and electronic donation distinguishes it from other phosphines, making it a valuable ligand in various chemical processes.
属性
IUPAC Name |
bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCGNXXNRAXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400514 | |
| Record name | Di-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-60-3 | |
| Record name | Di-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of di-p-tolylphosphine oxide in palladium-catalyzed cross-coupling reactions?
A1: Di-p-tolylphosphine oxide acts as a reagent in palladium-catalyzed Hirao cross-coupling reactions. [] Research suggests that while bulkier phosphine oxides, like di(1-adamantyl)phosphine oxide, can serve as preligands for palladium, less bulky di-p-tolylphosphine oxide functions as the substrate in these reactions. This implies that the steric properties of the phosphine oxide significantly impact its role in the catalytic cycle. []
Q2: Can you describe a specific application of a reaction utilizing di-p-tolylphosphine oxide?
A2: One study demonstrated the utility of di-p-tolylphosphine oxide in the synthesis of a host material for organic light-emitting diodes (OLEDs). [] In this case, a palladium precatalyst, stabilized by di-p-tolylphosphine oxide, facilitated the formation of carbon-phosphorus bonds, ultimately leading to the desired OLED host material.
Q3: Is di-p-tolylphosphine oxide used in any other synthetic applications?
A3: Beyond its role in palladium-catalyzed reactions, di-p-tolylphosphine oxide is a key building block in the synthesis of new lipophilic extractants. [] These extractants, bisphosphorylated amines, are designed for the liquid extraction of metal ions. [] The synthesis involves a two-step, one-pot procedure using di-p-tolylphosphine oxide, formaldehyde, and the corresponding amine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



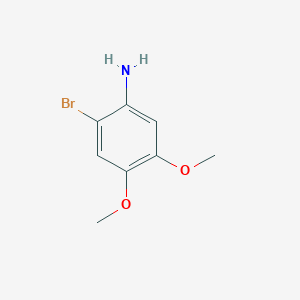
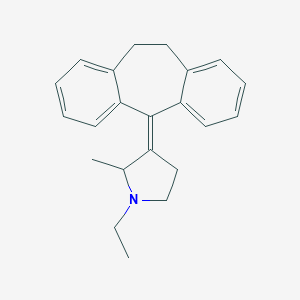
![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)
